Methyl piperazine-1-carboxylate

描述

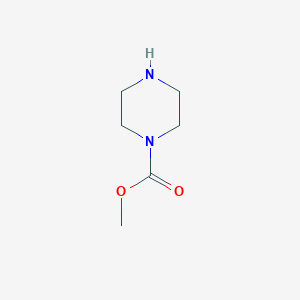

Structure

3D Structure

属性

IUPAC Name |

methyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)8-4-2-7-3-5-8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJZSEHCMJYUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198653 | |

| Record name | 1-Piperazinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50606-31-0 | |

| Record name | 1-Piperazinecarboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50606-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl Piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document details a one-pot synthetic protocol and provides extensive characterization data to ensure product identity and purity.

Chemical Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C6H12N2O2 | [1][2][3] |

| Molecular Weight | 144.17 g/mol | [1][2][3] |

| CAS Number | 50606-31-0 | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)N1CCNCC1 | [1] |

| InChI Key | ZPJZSEHCMJYUPI-UHFFFAOYSA-N | [1][3] |

Synthesis of this compound Hydrochloride

A simplified and efficient one-pot, one-step procedure for the synthesis of monosubstituted piperazine derivatives, including this compound hydrochloride, has been developed.[4] This method offers high yields and purity while maintaining low costs.[4] The synthesis can be performed using classical flask methods or accelerated using microwave-assisted techniques.[4]

Synthesis Workflow

Caption: Synthesis workflow for this compound hydrochloride.

Experimental Protocol: Classic Flask Synthesis[4]

-

Preparation of Piperazine Monohydrochloride: In a suitable reaction vessel, prepare a solution of piperazine-1-ium cation in situ. This is achieved by combining equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol. Use 10-20 mL of methanol per gram of anhydrous piperazine. The solution can be heated to ensure complete dissolution of the solids.

-

Reaction with Methyl Chloroformate: To the prepared solution, add methyl chloroformate. The reaction mixture is then stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the conversion is complete or has reached its maximum.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to 5 °C. The precipitated piperazine dihydrochloride is removed by filtration.

-

Purification: The final product, this compound hydrochloride, is further purified by recrystallization to yield a white crystalline solid.[4]

Characterization Data

The synthesized this compound hydrochloride was characterized by various analytical techniques to confirm its structure and purity.

Physical Properties

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 160–161 °C |

Spectroscopic Data

¹H NMR (CDCl₃, ppm) [4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.98 | bs | 2H | NH₂⁺ |

| 3.83–3.86 | m | 4H | 2 x CH₂ (piperazine) |

| 3.74 | s | 3H | OCH₃ |

| 3.22 | m | 4H | 2 x CH₂ (piperazine) |

¹³C NMR (CDCl₃, ppm) [4]

| Chemical Shift (ppm) | Assignment |

| 155.22 | C=O |

| 53.23 | OCH₃ |

| 43.18 | 2 x CH₂ (piperazine) |

| 40.62 | 2 x CH₂ (piperazine) |

FT-IR (cm⁻¹) [4]

| Wavenumber (cm⁻¹) | Assignment |

| 2940, 2923, 2861, 2818, 2792, 2775, 2752, 2636, 2626, 2604 | ν (C-H) |

| 2705, 2471 | ν (NH₂⁺) |

| 1695 | ν (C=O) |

| 1150 | νₐₛ (C-O-C) |

| 1044 | νₛ (C-O-C) |

LC-MS (m/z) [4]

| Ion | Calculated m/z |

| [C₆H₁₃N₂O₂]⁺ | 145.0972 |

Applications

1-(Methoxycarbonyl)piperazine is a versatile building block used in the synthesis of various piperazine derivatives. These derivatives are of significant interest in medicinal chemistry, particularly as kinase inhibitors for the treatment of diabetes and its complications, as well as other diseases.[5]

Safety Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. This compound | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS: 50606-31-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 50606-31-0 [chemicalbook.com]

Physical and chemical properties of Methyl piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of Methyl piperazine-1-carboxylate. It is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

This compound is a versatile chemical intermediate, primarily utilized in the synthesis of a wide range of pharmaceutical compounds.[1] Its bifunctional nature, possessing both a secondary amine and a methyl carbamate, allows for diverse chemical modifications.

Structural and Identifying Information

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 1-(Methoxycarbonyl)piperazine, Methyl 1-piperazinecarboxylate, N-Methoxycarbonylpiperazine | Pharmaffiliates[2] |

| CAS Number | 50606-31-0 | ChemScene[3] |

| Molecular Formula | C₆H₁₂N₂O₂ | ChemScene[3] |

| Molecular Weight | 144.17 g/mol | PubChem[4] |

| SMILES | COC(=O)N1CCNCC1 | CymitQuimica[1] |

| InChI Key | ZPJZSEHCMJYUPI-UHFFFAOYSA-N | FINETECH INDUSTRY LIMITED[5] |

Physicochemical Data

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |

| Density | 1.099 g/cm³ | Alfa Chemistry[6] |

| Topological Polar Surface Area | 41.57 Ų | ChemScene[3] |

| logP | -0.342 | ChemScene[3] |

| Hydrogen Bond Donors | 1 | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Rotatable Bonds | 0 | ChemScene[3] |

| Storage Temperature | 2-8°C, protect from light | ChemScene[3], Pharmaffiliates[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and straightforward method involves the selective N-acylation of piperazine.

General Synthesis Protocol: N-acylation of Piperazine

This protocol describes a general method for the synthesis of this compound from piperazine and methyl chloroformate.

Reaction Scheme:

Materials:

-

Piperazine

-

Methyl chloroformate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Acylation: Slowly add a solution of methyl chloroformate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture via a dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques.

Chromatographic Methods

-

Gas Chromatography (GC): A GC method can be developed for the quantitative analysis of this compound and related impurities. A typical method would utilize a capillary column (e.g., DB-17) with a flame ionization detector (FID). The oven temperature program would be optimized to achieve good separation of the components.[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a suitable method for the analysis of this compound, especially after derivatization to introduce a chromophore for enhanced sensitivity.[9] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a suitable buffer is commonly employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. The spectra will show characteristic peaks corresponding to the methyl ester, and the methylene protons of the piperazine ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C=O stretching of the carbamate group and N-H stretching of the secondary amine.

Role in Drug Development

This compound is not typically used as an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial building block in the synthesis of more complex drug molecules. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.

The secondary amine of this compound provides a reactive site for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Piperazine derivatives have shown a wide range of biological activities, including anti-infective, anti-carcinogenic, and anxiolytic properties.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CAS 50606-31-0: this compound [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS: 50606-31-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. tsijournals.com [tsijournals.com]

- 9. jocpr.com [jocpr.com]

- 10. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Methyl piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl piperazine-1-carboxylate (C₆H₁₂N₂O₂), a key building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | s | 3H | O-CH₃ |

| ~3.45 | t | 4H | -N(C=O)-CH₂- |

| ~2.80 | t | 4H | -NH-CH₂- |

| ~1.80 | s (broad) | 1H | -NH- |

Solvent: CDCl₃. The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155.5 | C=O |

| ~52.5 | O-CH₃ |

| ~45.5 | -N(C=O)-CH₂- |

| ~44.0 | -NH-CH₂- |

Solvent: CDCl₃. The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, broad | N-H Stretch |

| ~2950, 2850 | Strong | C-H Stretch (aliphatic) |

| ~1700 | Strong | C=O Stretch (carbamate) |

| ~1450 | Medium | CH₂ Bend |

| ~1250 | Strong | C-N Stretch |

| ~1170 | Strong | C-O Stretch |

Sample preparation: Neat or as a thin film.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 144.09 | [M]⁺ (Molecular Ion) |

| 113.07 | [M - OCH₃]⁺ |

| 85.07 | [M - COOCH₃]⁺ |

| 56.05 | [C₃H₆N]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be free of protons to avoid interference with the sample signals.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.[2]

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the expected range for organic molecules (typically 0-220 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).[3]

-

Thin Film (for solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone). Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Place the sample holder in the instrument's beam path. Acquire a background spectrum of the empty salt plates (or air) first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[5][6]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, direct insertion or injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) can be used.[7]

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺), which provides the molecular weight of the compound. Other peaks represent fragments of the molecule, which can give clues about its structure.[7]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. webassign.net [webassign.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Reactivity and Mechanism of Methyl Piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperazine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, prized for its role as a mono-protected piperazine scaffold. Its strategic application allows for selective functionalization at the unprotected secondary amine, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the core reactivity and mechanistic principles of this compound. It details key transformations including N-alkylation, N-acylation, and reductive amination, complete with experimental protocols and quantitative data. Furthermore, this guide explores the deprotection of the methyl carbamate group and contextualizes the application of this versatile intermediate in the development of targeted therapies, with a focus on kinase inhibitors that modulate critical signaling pathways such as EGFR and JNK.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in a vast number of marketed drugs and clinical candidates, conferring favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The symmetrical nature of piperazine, however, presents a synthetic challenge in achieving selective mono-functionalization. This compound, with one of its nitrogen atoms protected as a methyl carbamate, elegantly circumvents this issue. The electron-withdrawing nature of the carbamate group deactivates the adjacent nitrogen, directing reactions to the free secondary amine. This guide serves as a technical resource for researchers, providing detailed insights into the reactivity, mechanisms, and practical applications of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O₂ |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 50606-31-0 |

| Appearance | Solid |

| IUPAC Name | This compound |

Core Reactivity and Mechanisms

The reactivity of this compound is dominated by the nucleophilicity of the secondary amine at the N4 position. The N1 nitrogen is rendered significantly less reactive due to the electron-withdrawing effect of the adjacent carbonyl group of the methyl carbamate.

N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperazine ring. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the secondary amine attacks an electrophilic carbon of an alkyl halide or a similar substrate.

Mechanism of N-Alkylation:

The lone pair of electrons on the N4 nitrogen attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., a halide). A subsequent deprotonation step, often facilitated by a base, yields the N-alkylated product.

Experimental Protocol: N-Alkylation with 1-Bromo-3-chloropropane

A mixture of 1-(2-pyrimidinyl)piperazine (12.2 mmol), acetone (2 ml), 1-bromo-3-chloropropane (15.9 mmol), and a 25% aqueous sodium hydroxide solution (1.9 ml) is stirred at room temperature for 6 hours.[1] Upon completion, the mixture is poured into water and extracted with ethyl acetate.[1] The organic layer is then washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[1] The solvent is removed under reduced pressure to yield the product, 1-(3-chloropropyl)-4-(2-pyrimidinyl)piperazine.[1]

| Alkylating Agent | Base | Solvent | Time | Yield | Reference |

| 1-Bromo-3-chloropropane | NaOH (25% aq.) | Acetone | 6 h | Not specified | [1] |

| 1-Bromo-3-chloropropane | K₂CO₃ | Acetonitrile | 20 h | Not specified | [2] |

| Benzyl bromide | K₂CO₃ | Anhydrous Acetone | 2 h | 74% | [3] |

N-Acylation

N-acylation introduces an acyl group to the N4 nitrogen, typically through reaction with an acyl chloride or anhydride. This reaction is fundamental for the synthesis of amides and is widely employed in drug development.

Mechanism of N-Acylation:

The reaction follows a nucleophilic acyl substitution pathway. The secondary amine attacks the electrophilic carbonyl carbon of the acylating agent to form a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the N-acylated piperazine. A base is typically used to neutralize the acidic byproduct (e.g., HCl).

Experimental Protocol: N-Acylation with Benzoyl Chloride (Schotten-Baumann Reaction)

In a flask, dissolve piperazine (1.0 eq) in a 10% aqueous NaOH solution.[4] With vigorous stirring, add benzoyl chloride (1.0 eq) dropwise.[4] After the addition is complete, continue to stir vigorously.[4] The resulting precipitate of 1-benzoylpiperazine is then collected.[4] This general protocol can be adapted for this compound.

| Acylating Agent | Base | Solvent | Time | Yield | Reference |

| Benzoyl Chloride | NaOH (10% aq.) | Water/DCM | ~15 min | Moderate | [4] |

| Acetyl Chloride | Clay catalyst | Solvent-free | 4-35 mins | 69-97% | [5] |

| Benzoyl Chloride | Triethylamine | Dichloromethane | 2-4 h | High | [6] |

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds. It involves the reaction of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent to the corresponding amine.

Mechanism of Reductive Amination:

The amine first attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal, which then dehydrates to form an iminium ion. A hydride reducing agent, such as sodium triacetoxyborohydride, then delivers a hydride to the electrophilic carbon of the iminium ion to yield the N-alkylated product.

Experimental Protocol: Reductive Amination of Cyclohexanone

To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., cyclohexane), add the amine (e.g., aniline, 1.0 eq).[7] The reaction is then carried out under a hydrogen atmosphere in the presence of a catalyst (e.g., Pd/C) at an elevated temperature.[7] This general protocol can be adapted for this compound using a suitable reducing agent like sodium triacetoxyborohydride.

| Carbonyl Compound | Reducing Agent | Solvent | Time | Yield | Reference |

| m-Anisaldehyde | NaBH(OAc)₃ | THF | 1 h | 77% | [7] |

| Various Aldehydes | NaBH(OAc)₃ | EtOAc | 6 h | - | [6] |

| Cyclohexanone | H₂, Pd/C | Cyclohexane | - | 96.6% (selectivity) | [7] |

Deprotection of the Methyl Carbamate Group

The removal of the methyl carbamate protecting group is a crucial step to liberate the N1 amine for further functionalization or to reveal the final drug molecule. This can be achieved under various conditions, with acidic hydrolysis being a common method.

Mechanism of Acid-Catalyzed Deprotection:

Under acidic conditions (e.g., with trifluoroacetic acid), the carbonyl oxygen of the carbamate is protonated, making the carbonyl carbon more electrophilic. A nucleophile (e.g., water) can then attack the carbonyl carbon, leading to the eventual cleavage of the C-O bond and the formation of a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to release the free amine.

Experimental Protocol: Deprotection of a Boc-Protected Piperazine (Analogous to Methyl Carbamate)

The N-Boc protected piperazine derivative is dissolved in dichloromethane and cooled to 0°C. Trifluoroacetic acid is then added, and the mixture is stirred at room temperature until the reaction is complete. The solvent is removed under reduced pressure, and the residue is neutralized to yield the deprotected piperazine.

Application in Drug Development: A Case Study of Kinase Inhibitors

This compound and its derivatives are extensively used in the synthesis of kinase inhibitors, a class of targeted cancer therapies. These inhibitors often function by blocking the activity of specific kinases that are overactive in cancer cells, thereby inhibiting tumor growth and proliferation.

EGFR and JNK Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal Kinase (JNK) signaling pathways are critical regulators of cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

EGFR Signaling Pathway:

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.

JNK Signaling Pathway:

The JNK pathway is activated by various stress signals and inflammatory cytokines. This leads to a kinase cascade culminating in the activation of JNK, which then phosphorylates transcription factors like c-Jun, regulating gene expression involved in apoptosis, inflammation, and cell differentiation.

References

The Pivotal Role of Methyl Piperazine-1-carboxylate in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl piperazine-1-carboxylate, a versatile heterocyclic building block, has emerged as a critical chemical intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its unique structural features, combining a reactive secondary amine and a protected primary amine in a piperazine ring, allow for sequential and controlled functionalization, making it an invaluable tool in the construction of complex drug molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and diverse applications of this compound in drug development, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound: A Streamlined Approach

The efficient and scalable synthesis of this compound is paramount for its widespread use in the pharmaceutical industry. A notable one-pot, one-step procedure has been developed, offering high yields and purity while minimizing costs.[1]

A general and efficient method for the preparation of monosubstituted piperazines, including this compound, involves the in-situ formation of a piperazine-1-ium cation. This is achieved by reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in a suitable solvent like methanol. The subsequent reaction with an appropriate electrophile, such as methyl chloroformate, yields the desired product.[1]

Experimental Protocol: One-Pot Synthesis of this compound Hydrochloride[1]

Materials:

-

Anhydrous piperazine

-

Piperazine dihydrochloride hydrate

-

Methanol

-

Methyl chloroformate

Procedure:

-

A solution of the active piperazine-1-ium cation is prepared in situ by dissolving equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol (10–20 mL of methanol per 1 g of anhydrous piperazine). The solution can be heated to ensure complete dissolution.

-

The reaction mixture is cooled to a suitable temperature.

-

Methyl chloroformate is added dropwise to the solution while maintaining the temperature.

-

The reaction is stirred for a specified period at room temperature or under reflux, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 5 °C to precipitate the by-product, piperazine dihydrochloride.

-

The precipitate is filtered off. The filtrate contains the desired product, this compound, which can be isolated and purified using standard techniques such as crystallization.

This method provides a straightforward and efficient route to this compound, a key starting material for numerous synthetic endeavors.

Core Reactions and Functionalization

The utility of this compound as a chemical intermediate stems from the differential reactivity of its two nitrogen atoms. The secondary amine is readily available for a variety of chemical transformations, while the carbamate group serves as a protecting group for the other nitrogen, which can be deprotected in a later step if required. The most common and pivotal reactions involving this intermediate are N-alkylation and N-arylation.

N-Alkylation

N-alkylation of the secondary amine of this compound is a fundamental step in the synthesis of many drug candidates. This reaction introduces a wide range of alkyl substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

General Experimental Protocol for N-Alkylation: A typical procedure involves the reaction of this compound with an alkyl halide (e.g., benzyl bromide) in the presence of a base, such as potassium carbonate, in an inert solvent like acetone. The reaction mixture is stirred at room temperature or heated to drive the reaction to completion. Purification is typically achieved through column chromatography.

N-Arylation

The introduction of an aryl group onto the piperazine ring is another crucial transformation, often employed in the synthesis of kinase inhibitors and central nervous system (CNS) active agents. This is commonly achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

General Experimental Protocol for N-Arylation: A mixture of this compound, an aryl halide (e.g., aryl iodide), a copper or palladium catalyst (e.g., CuI or a palladium complex), a suitable ligand, and a base (e.g., potassium carbonate) in a high-boiling solvent like dimethylformamide (DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the product is isolated and purified by chromatographic techniques.

Applications in Drug Development

The piperazine moiety is a prevalent scaffold in a multitude of approved drugs and clinical candidates across various therapeutic areas. This compound serves as a key intermediate in the synthesis of these complex molecules.

Kinase Inhibitors

A significant number of recently developed kinase inhibitors, particularly for cancer therapy, incorporate a piperazine ring. This moiety often plays a crucial role in binding to the target kinase and modulating the drug's pharmacokinetic properties. While direct synthesis examples starting from this compound are not always explicitly detailed in the literature for specific approved drugs, the synthetic strategies employed often involve the coupling of a piperazine derivative, for which this compound is a logical precursor. For instance, the synthesis of many kinase inhibitors involves the reaction of a heterocyclic core with a protected piperazine, such as N-Boc-piperazine, which is structurally and functionally analogous to this compound.

Antiviral Agents

The piperazine scaffold is also found in various antiviral compounds. Research has shown that piperazine derivatives can exhibit potent activity against a range of viruses. The synthesis of these antiviral agents often involves the functionalization of a piperazine ring, a process where this compound can be a key starting material. For example, new 4-acyl-l-phenylaminocarbonyl-2-methylpiperazine derivatives have been designed and synthesized as potential antiviral agents.[2]

CNS and Cardiovascular Drugs

The piperazine ring is a well-established pharmacophore in drugs targeting the central nervous system, including antipsychotics and antidepressants. Its ability to interact with various receptors and transporters makes it a valuable component in the design of CNS-active molecules. Similarly, certain cardiovascular drugs incorporate the piperazine moiety to optimize their pharmacological profile.

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis and key reactions of this compound, based on available literature.

| Reaction | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Synthesis | Anhydrous piperazine, Methyl chloroformate | - | Acetic Acid | RT | - | High | [1] |

| N-Alkylation | N-benzoyl 5-(aminomethyl)tetrazole, Benzyl bromide | K2CO3 | Acetone | RT | 2 h | 74 | Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole |

| N-Arylation | Bis(indolyl)methanes, Aryl iodide | Cu(OAc)2, K2CO3 | DMF | 120 °C | 24 h | Good to Excellent | the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction |

Visualizing the Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the pivotal role of this compound in a typical synthetic workflow for drug development.

Caption: General synthetic workflow illustrating the synthesis and derivatization of this compound.

Caption: Logical workflow for the utilization of this compound in API synthesis.

Conclusion

This compound stands as a cornerstone intermediate in the field of medicinal chemistry and drug development. Its straightforward synthesis and the orthogonal reactivity of its nitrogen atoms provide a robust platform for the construction of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of this versatile building block will undoubtedly continue to fuel innovation in the pharmaceutical industry, enabling the discovery and development of the next generation of life-saving medicines. The detailed protocols and synthetic workflows presented in this guide aim to empower researchers and scientists in their quest to design and synthesize novel drug candidates with improved efficacy and safety profiles.

References

The Versatile Scaffold: A Technical Review of Methyl Piperazine-1-carboxylate Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Methyl piperazine-1-carboxylate, a versatile heterocyclic building block, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including two nitrogen atoms that can be differentially functionalized, have enabled the synthesis of a diverse array of molecules with significant therapeutic potential. This technical guide provides an in-depth review of the applications of this compound in the development of novel therapeutics, with a focus on anticancer, anti-inflammatory, and antiviral agents. We present a compilation of quantitative data, detailed experimental protocols for key syntheses, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this exciting area.

Applications in Medicinal Chemistry

The piperazine moiety is a common feature in many approved drugs, and this compound serves as a crucial starting material for introducing this valuable pharmacophore. Its derivatives have been extensively explored for a wide range of biological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by targeting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2]

Quantitative Data on Anticancer Activity

| Compound | Target/Cell Line | IC50/GI50 (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [3] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung cancer) | 1.35 | [3] |

| Piperazine-tethered thiophene-3-carboxamide selenide 18i | A549 (Lung Cancer) | 1.43 ± 0.08 | [4] |

| Piperazine-tethered thiophene-3-carboxamide selenide 17i | HCT116 (Colon Cancer) | 4.82 ± 0.80 | [4] |

| Methyl piperazine derivative A-11 | HCT-116 (Colon Cancer) | 4.26 | [1] |

| Methyl piperazine derivative A-11 | A-549 (Lung Cancer) | 5.71 | [1] |

| Methyl piperazine derivative A-6 | A-549 (Lung Cancer) | 7.74 | [1] |

| Gefitinib (Standard) | A-549 (Lung Cancer) | 16.56 | [1] |

| Gefitinib (Standard) | HCT-116 (Colon Cancer) | 10.51 | [1] |

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer therapies. Piperazine derivatives have been designed to inhibit EGFR, thereby blocking downstream signaling cascades.

Anti-inflammatory and Analgesic Activity

Certain derivatives of this compound have shown promising anti-inflammatory and anti-nociceptive effects. These compounds often interact with the serotonergic system, which is involved in pain and inflammation modulation.[5]

Quantitative Data on Anti-inflammatory Activity

| Compound | Test | Dosage | Effect | Reference |

| LQFM-008 | Carrageenan-induced paw edema | 15 and 30 mg/kg p.o. | Reduced edema at all tested time points | [5] |

| LQFM-008 | Carrageenan-induced paw edema | 7.5 mg/kg p.o. | Reduced edema for the first hour | [5] |

| LQFM-008 | Formalin test (neurogenic phase) | 15 and 30 mg/kg p.o. | Reduced licking time | [5] |

| LQFM-008 | Formalin test (inflammatory phase) | 15 and 30 mg/kg p.o. | Reduced licking time | [5] |

Serotonergic Synapse Signaling Pathway

The serotonergic system is a key regulator of mood, pain, and inflammation. Piperazine derivatives can modulate this pathway, for example, by acting on serotonin receptors, to exert their therapeutic effects.[6]

Antiviral Activity

The development of novel antiviral agents is a critical area of research. The piperazine scaffold has been incorporated into molecules designed to inhibit various stages of the viral life cycle.

Antiviral Drug Development Workflow

The process of developing a new antiviral drug is a complex, multi-stage endeavor, from initial target identification to post-market surveillance.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing drug discovery. Below are representative procedures for the synthesis of key intermediates and final compounds derived from this compound.

Synthesis of 1-(3-chloropropyl)-4-methylpiperazine

This intermediate is crucial for the synthesis of various biologically active molecules.

Procedure: To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as acetone, 1-bromo-3-chloropropane (1.1 eq) and potassium carbonate (K2CO3) (1.5 eq) are added. The reaction mixture is stirred at room temperature for 6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography to yield 1-(3-chloropropyl)-4-methylpiperazine as a liquid.[2]

Yield: 80%[2]

General Procedure for the Synthesis of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivatives

This class of compounds has shown promising anticancer activity.

Step 1: Synthesis of Methyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate A mixture of methyl-4-hydroxybenzoate (1.0 eq), 1-(3-chloropropyl)-4-methylpiperazine (1.1 eq), and potassium carbonate (K2CO3) (1.5 eq) in acetonitrile is refluxed for 6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is dissolved in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is purified by column chromatography.[2]

Yield: 75%[2]

Step 2: Hydrolysis to 4-(3-(4-methylpiperazin-1-yl)propoxy)benzoic acid The methyl ester from the previous step is dissolved in a mixture of methanol and water, and sodium hydroxide (NaOH) (2.0 eq) is added. The mixture is refluxed for 3 hours. After cooling, the methanol is removed under reduced pressure, and the aqueous solution is acidified with dilute HCl. The precipitated solid is filtered, washed with water, and dried to give the carboxylic acid.[2]

Step 3: Amide Coupling to form 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivatives To a solution of the carboxylic acid from Step 2 (1.0 eq), a substituted aniline (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq) in tetrahydrofuran (THF), triethylamine (2.0 eq) is added at 0 °C. The reaction mixture is then stirred at room temperature for 12 hours. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final benzamide derivative.[2]

Conclusion

This compound has proven to be an invaluable starting material in the synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant promise in the fields of oncology, inflammation, and virology. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this versatile chemical scaffold. Further exploration of the structure-activity relationships of this compound derivatives holds great potential for the identification of next-generation drug candidates.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fiveable.me [fiveable.me]

Safety and handling precautions for Methyl piperazine-1-carboxylate

An In-Depth Technical Guide to the Safe Handling of Methyl piperazine-1-carboxylate

Introduction

This compound (CAS No: 50606-31-0) is a versatile chemical intermediate widely employed in the pharmaceutical and chemical industries.[1] It serves as a crucial building block in the synthesis of various bioactive molecules and drug candidates, particularly in the development of treatments for diabetes and neurological disorders.[2][3] Given its classification as a corrosive substance, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with this compound.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol .[4][5] While some sources describe it as a solid, others list it as a colorless to light yellow liquid, indicating that its physical state can vary, possibly depending on purity and temperature.[1][5]

| Property | Value |

| CAS Number | 50606-31-0[5] |

| Molecular Formula | C₆H₁₂N₂O₂[4] |

| Molecular Weight | 144.17 g/mol [4] |

| Appearance | Solid or Colorless to light yellow liquid[1][5] |

| Melting Point | 173-175 °C[2] |

| Boiling Point | 112-116 °C (at 7 Torr)[2] |

| Synonyms | 1-(Methoxycarbonyl)piperazine, Methyl 1-piperazinecarboxylate, Piperazine-1-carboxylic acid methyl ester[2][4] |

Hazard Identification and GHS Classification

This compound is classified as a corrosive material that poses significant health risks upon exposure. The primary hazard is its ability to cause severe skin burns and serious eye damage.[4][5]

| GHS Classification | Details |

| Pictogram | GHS05 (Corrosion)[5] |

| Signal Word | Danger [4][5] |

| Hazard Statement | H314: Causes severe skin burns and eye damage.[4][5] |

| Hazard Class | Skin Corrosion 1B[4][5] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501[4] |

| Storage Class | 8A - Combustible corrosive hazardous materials[5] |

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when handling this compound to mitigate the risks of chemical burns and other injuries.

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area. For all procedures with a risk of generating aerosols, mists, or dust, work must be conducted within a certified chemical fume hood.[6]

-

Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the primary defense against exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that meet approved standards.[7]

-

Skin Protection:

-

Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) at all times. Inspect gloves for tears or holes before each use.

-

Clothing: Wear a flame-retardant, long-sleeved lab coat. For tasks with a higher risk of splashing, consider a chemically resistant apron or full-body suit.[6]

-

-

Respiratory Protection: In cases of insufficient ventilation or during emergency situations, a self-contained breathing apparatus (SCBA) operated in positive pressure mode is required.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 50606-31-0 [m.chemicalbook.com]

- 3. This compound | 50606-31-0 [chemicalbook.com]

- 4. This compound | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl Piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl piperazine-1-carboxylate, a key building block in medicinal chemistry. The document details its chemical properties, synthesis, and significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Data

This compound is a heterocyclic compound frequently utilized as a versatile intermediate in the synthesis of complex organic molecules. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| CAS Number | 50606-31-0 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 112-116 °C at 7 Torr | |

| Density | 1.099 g/cm³ (predicted) |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the reaction of piperazine with a suitable methylating agent. The following protocol is a representative method based on established chemical principles for the mono-N-alkoxycarbonylation of piperazines.

Objective: To synthesize this compound from piperazine.

Materials:

-

Piperazine

-

Methyl chloroformate

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, sodium carbonate)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine in the chosen anhydrous solvent. Cool the mixture to 0°C in an ice bath.

-

Addition of Base: Add the base to the piperazine solution. The base will act as a scavenger for the hydrochloric acid generated during the reaction.

-

Addition of Methyl Chloroformate: Slowly add a solution of methyl chloroformate in the anhydrous solvent to the stirred piperazine solution via the dropping funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography.

Safety Precautions: Methyl chloroformate is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Piperazine derivatives are integral to many targeted cancer therapies.

The general mechanism of action for a piperazine-containing kinase inhibitor involves the piperazine ring serving as a key pharmacophoric element that can interact with the kinase active site or act as a linker to orient other functional groups for optimal binding. This often leads to the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

For instance, piperazine-chalcone hybrids have been designed and synthesized as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors.[2] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply.

Similarly, piperazine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle.[3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Below is a generalized diagram illustrating the role of a piperazine-based inhibitor in a kinase signaling pathway.

Caption: Inhibition of a kinase signaling pathway by a piperazine-based inhibitor.

The following diagram illustrates a general experimental workflow for the synthesis and initial biological evaluation of a novel piperazine-based compound.

Caption: General experimental workflow for synthesis and evaluation.

References

- 1. This compound | C6H12N2O2 | CID 142729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Piperazine Scaffold: A Journey from Antihelmintic Discovery to a Privileged Core in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The six-membered nitrogen-containing heterocycle, piperazine, represents a cornerstone in the edifice of medicinal chemistry. Its deceptively simple structure belies a remarkable versatility that has allowed it to be incorporated into a vast and diverse array of therapeutic agents. From its initial, serendipitous discovery as a potent anthelmintic to its current status as a "privileged scaffold" in modern drug design, the history of piperazine is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the discovery and history of piperazine-based compounds, detailing the pivotal experiments, quantitative pharmacological data, and underlying signaling pathways that have cemented its importance in the pharmaceutical sciences.

The Early History and Serendipitous Discovery of Piperazine's Therapeutic Potential

Piperazine was first synthesized in the late 19th century, existing initially as a chemical curiosity with no known biological application. Its name is derived from its chemical similarity to piperidine, a component of the black pepper plant, though piperazine itself is not a natural product. The first foray of piperazine into the medical field was in the early 1900s as a proposed treatment for gout. The rationale was based on its ability to dissolve uric acid in vitro; however, this property did not translate into clinical efficacy.

The pivotal moment for piperazine in medicine arrived in 1953 , with the discovery of its potent anthelmintic properties.[1][2] This breakthrough established piperazine as a frontline treatment for parasitic worm infections, particularly ascariasis (roundworm) and enterobiasis (pinworm).[3] To improve stability and palatability, it was often formulated as citrate or adipate salts.[1][4]

Mechanism of Anthelmintic Action

Piperazine's efficacy as an anthelmintic stems from its action as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[1] This interaction at the neuromuscular junction of the parasite leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis.[5] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[1] The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily utilize GABA in the central nervous system, and the nematode GABA receptor isoforms differ from their mammalian counterparts.[1]

dot

Caption: GABAergic Signaling Pathway in Nematodes and the Mechanism of Action of Piperazine.

The Evolution of the Piperazine Scaffold: From Worms to Man

The discovery of its anthelmintic properties was just the beginning of piperazine's journey in medicinal chemistry. The inherent physicochemical properties of the piperazine ring, including its ability to increase aqueous solubility and its synthetic tractability, made it an attractive scaffold for modification. This led to the development of several major classes of drugs with diverse therapeutic applications.

Piperazine-Based Antihistamines

In the mid-20th century, a surge in research to develop antagonists for the histamine H1 receptor led to the discovery of the first generation of piperazine-based antihistamines. These compounds are characterized by a diphenylmethyl (benzhydryl) group attached to one of the piperazine nitrogens.

-

Chlorcyclizine, Cyclizine, and Meclizine: These drugs were among the first piperazine-based antihistamines to be developed.[6][7] They act as inverse agonists at the H1 receptor, effectively blocking the actions of histamine and providing relief from allergic symptoms such as urticaria and rhinitis.[8] Their antiemetic properties also make them useful in the treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[6][9]

dot

Caption: Histamine H1 Receptor Signaling Pathway and the Point of Intervention by Piperazine-Based Antihistamines.

Piperazine-Containing Phenothiazine Antipsychotics

The development of phenothiazine antipsychotics in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders. The incorporation of a piperazine ring into the phenothiazine structure was found to significantly enhance antipsychotic potency.

-

Prochlorperazine and Fluphenazine: These are prominent examples of piperazine-containing phenothiazines.[10][11] Their primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[10] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

dot

Caption: Dopamine D2 Receptor Signaling Pathway and the Point of Intervention by Piperazine-Based Antipsychotics.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative piperazine-based compounds, illustrating their potency and efficacy.

Table 1: Anthelmintic Activity of Piperazine

| Compound | Organism | Assay | Endpoint | Value | Reference |

| Piperazine | Ascaris lumbricoides | In vitro muscle strip | Paralysis | Effective at low concentrations | [5][12][13][14][15] |

| Piperazine Citrate | Ascaris lumbricoides (in children) | Clinical trial | Cure Rate (single dose) | 31-53% | [16] |

| Piperazine Dihydrochloride | Ascaris suum (in pigs) | In vivo | Efficacy | 99-100% | [17] |

Table 2: Receptor Binding Affinities of Piperazine-Based Antihistamines

| Compound | Receptor | Radioligand | Cell Line | K_i_ (nM) | Reference |

| Cyclizine | Histamine H1 | [³H]-Mepyramine | HEK293T | ~5 | [8][18] |

| Meclizine | Histamine H1 | [³H]-Mepyramine | - | ~250 | [18] |

Table 3: Receptor Binding Affinities of Piperazine-Based Antipsychotics

| Compound | Receptor | Radioligand | Cell Line | K_i_ (nM) | Reference |

| Prochlorperazine | Dopamine D2 | [³H]-Spiperone | CHO | ~1.0 | [19][20] |

| Fluphenazine | Dopamine D2 | [³H]-Spiperone | CHO | ~0.5 | [19][20] |

Key Experimental Protocols

In Vitro Anthelmintic Assay: Ascaris lumbricoides Muscle Strip

dot

Caption: Experimental Workflow for In Vitro Anthelmintic Assay on Ascaris lumbricoides Muscle Strips.

Methodology:

-

Tissue Preparation: Isolate muscle strips from adult Ascaris lumbricoides.

-

Mounting: Mount the muscle strips in an organ bath containing a physiological saline solution maintained at a constant temperature.

-

Recording: Record the spontaneous rhythmic contractions of the muscle strips using a force transducer connected to a data acquisition system.

-

Drug Application: After a stable baseline is established, add piperazine at various concentrations to the organ bath.

-

Observation: Observe the effect of piperazine on the muscle contractions, noting the concentration at which paralysis (cessation of contractions) occurs.

-

Washout: To test for reversibility, wash out the piperazine solution and replace it with fresh saline.

-

Recovery: Observe whether the muscle strips resume their spontaneous contractions.

Radioligand Binding Assay for Histamine H1 Receptor

dot

Caption: Experimental Workflow for a Histamine H1 Receptor Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293T cells).

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the unlabeled test compound (e.g., cyclizine).

-

Filtration: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for Dopamine D2 Receptor

dot

Caption: Experimental Workflow for a Dopamine D2 Receptor Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human dopamine D2 receptor (e.g., CHO cells).

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) and varying concentrations of the unlabeled test compound (e.g., prochlorperazine).

-

Filtration: After incubation, separate the bound and free radioligand by rapid vacuum filtration.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 and calculate the Ki value as described for the H1 receptor binding assay.

Conclusion

The history of piperazine-based compounds is a compelling narrative of scientific discovery, chemical ingenuity, and therapeutic advancement. From its humble beginnings as an industrial chemical to its serendipitous discovery as an anthelmintic, the piperazine scaffold has proven to be a remarkably fruitful starting point for the development of a multitude of life-changing medicines. Its journey through the realms of antihistamines and antipsychotics, and its continued exploration in other therapeutic areas, underscores its status as a privileged core in drug discovery. For researchers and scientists, the story of piperazine serves as a powerful reminder of the enduring value of fundamental chemical structures and the potential for transformative discoveries that lies within them.

References

- 1. Piperazine [chemeurope.com]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperazine | drug | Britannica [britannica.com]

- 4. Piperazine adipate: a new anthelmintic agent. II. Toxicological and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclizine - Wikipedia [en.wikipedia.org]

- 7. Cyclizine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CN105153062A - Preparation method of permitil - Google Patents [patents.google.com]

- 12. The effect of piperazine on succinate production by ascaris lumbricoides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activity of piperazine, in vitro, against Ascaris lumbricoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of piperazine on succinate production by Ascaris lumbricoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activity of Piperazine, in vitro, Against Ascaris lumbricoides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn-links.lww.com [cdn-links.lww.com]

- 20. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for N-alkylation of Methyl piperazine-1-carboxylate: Application Notes for Researchers and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility and oral bioavailability. N-substituted piperazines are key building blocks in the synthesis of a wide array of pharmaceuticals, including agents for oncology, neuroscience, and infectious diseases. The selective functionalization of the piperazine ring is crucial for modulating the pharmacological profile of these molecules. Methyl piperazine-1-carboxylate is a valuable starting material for the synthesis of mono-N-substituted piperazines. The methyl carbamate group serves as a protecting group for one of the nitrogen atoms, allowing for the selective N-alkylation of the free secondary amine. This application note provides detailed protocols for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Core Concepts and Applications

N-alkylated piperazine derivatives are integral to the structure of numerous approved drugs and clinical candidates. The substituent on the nitrogen atom can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, the N-alkyl group can interact with specific residues in a biological target, serve as a linker to another pharmacophore, or fine-tune the physicochemical properties of the molecule to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

The protocols described herein are fundamental for the synthesis of libraries of N-substituted piperazine derivatives for structure-activity relationship (SAR) studies in drug discovery programs. These methods are widely applicable and can be adapted for a variety of alkylating and carbonyl-containing reagents, enabling the generation of diverse chemical matter for biological screening.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are detailed below:

-

Direct N-Alkylation with Alkyl Halides: This method involves the reaction of this compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base to neutralize the hydrohalic acid byproduct.[1]

-

Reductive Amination with Aldehydes and Ketones: This one-pot procedure involves the formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, which is then reduced in situ by a suitable reducing agent.[1]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide.

Materials:

-

This compound

-

Alkyl bromide (1.1 - 1.25 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension.

-

With vigorous stirring, add the alkyl bromide (1.1 - 1.25 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the reaction was performed in acetonitrile, remove the solvent under reduced pressure. If DMF was used, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or DCM.

-

Dilute the residue with dichloromethane and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation: Direct N-Alkylation

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromobutane | K₂CO₃ | THF | Reflux | Overnight | 88 | [2] |

| 1-Bromohexane | K₂CO₃ | THF | Reflux | Overnight | 69 | [2] |

| 1-Bromooctane | K₂CO₃ | THF | Reflux | Overnight | 90 | [2] |

| 1-Bromododecane | K₂CO₃ | THF | Reflux | Overnight | 87 | [2] |

| Benzyl Bromide | K₂CO₃ | DMF | 65 | 14 | 89 | [3] |

Note: The yields are based on the alkylation of N-acetylpiperazine, a close analog of this compound, and are expected to be similar.

References

Application Notes: Synthesis of Kinase Inhibitors Using 1-(Methoxycarbonyl)piperazine

Introduction